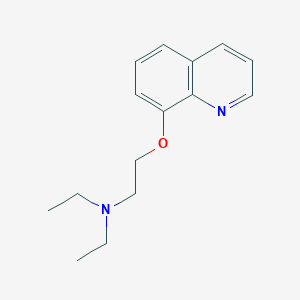

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine

Descripción

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a synthetic compound featuring a quinoline core substituted with an ethanamine group at the 8-position. This compound is synthesized via nucleophilic substitution of 8-hydroxyquinoline with N-Boc-protected 2-bromoethanamine in the presence of Cs₂CO₃, followed by deprotection to yield the final product in excellent yields (≥85%) . Its structural design is often leveraged in medicinal chemistry for targeting receptors or enzymes due to quinoline's inherent bioactivity in antimicrobial, anticancer, and neurological applications.

Propiedades

Número CAS |

125906-52-7 |

|---|---|

Fórmula molecular |

C15H20N2O |

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

N,N-diethyl-2-quinolin-8-yloxyethanamine |

InChI |

InChI=1S/C15H20N2O/c1-3-17(4-2)11-12-18-14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,3-4,11-12H2,1-2H3 |

Clave InChI |

OCOSLAJULHJDFW-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCOC1=CC=CC2=C1N=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,N-Dietil-2-(quinolin-8-iloxi)etanamina típicamente involucra la reacción de derivados de quinolina con dietilamina. Un método común involucra el uso de 8-hidroxiquinolina como material de partida, que luego se hace reaccionar con dietilamina bajo condiciones específicas para producir el producto deseado .

Métodos de Producción Industrial

Los métodos de producción industrial para N,N-Dietil-2-(quinolin-8-iloxi)etanamina a menudo involucran la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede incluir pasos como la purificación y la cristalización para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

N,N-Dietil-2-(quinolin-8-iloxi)etanamina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de quinolina.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH pueden influir significativamente en los resultados .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir diferentes derivados de quinolina .

Aplicaciones Científicas De Investigación

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a synthetic organic compound combining a diethylamine moiety with a quinoline derivative. It has a molecular formula of C15H18N2O and a molecular weight of approximately 246.32 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Potential Biological Activities

Preliminary studies suggest that N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine may exhibit various biological activities:

- Pharmacological Applications Studies on N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine's interactions with biological targets are essential for understanding its mechanism of action. Research indicates that it may interact with certain biological targets.

- Antitubercular, antifungal, and antibacterial activities A series of 8-hydroxyquinolines are synthesized and tested for their antitubercular, antifungal, and antibacterial activities . Quinolines possess antibacterial, antifungal, immunosuppressive, analgesic, vasorelaxing, antiplasmodial, anticancer and PDE4 inhibitory activities .

Applications

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine has various applications:

- Medicinal Chemistry It is used as a building block in the synthesis of various pharmaceutical compounds.

- Pharmacological Research It is used in pharmacological studies to investigate its effects on biological systems.

- Development of novel antitubercular agents A series of 8-hydroxyquinolines derivatives were synthesized .

Structural Comparison

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine shares structural similarities with several other compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Diethyl-m-toluamide | Contains a methyl group on the aromatic ring | Used primarily as an analgesic |

| 1-(4-Methoxyphenyl)-N,N-diethylamine | Features a methoxy group on an aromatic ring | Known for its anti-inflammatory properties |

| 2-(Quinolin-4-yloxy)-N,N-diethylamine | Contains a different substitution on the quinoline ring | Exhibits distinct antimicrobial activity |

Mecanismo De Acción

El mecanismo de acción de N,N-Dietil-2-(quinolin-8-iloxi)etanamina involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se sabe que los derivados de quinolina inhiben la síntesis de ADN al promover la escisión de la ADN girasa bacteriana y la topoisomerasa tipo IV, lo que lleva a una rápida muerte bacteriana . Los efectos del compuesto sobre otros objetivos moleculares y vías aún están bajo investigación.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on modifications to the quinoline core, substituents, and amine side chains. Key examples include:

Quinoline Derivatives with Modified Side Chains

- N,N-Diethyl-2-[(2-pyridin-2-ylquinolin-4-yl)oxy]ethanamine (32a): Structural Difference: Incorporates a pyridinyl group at the 2-position of the quinoline core. Activity: Demonstrated enhanced binding to bacterial efflux pump targets (e.g., NorA in S. aureus) with IC₅₀ values <1 µM, attributed to increased π-stacking and hydrogen bonding from the pyridinyl group . Pharmacokinetics: Improved solubility due to pyridine’s polar nature compared to the parent compound.

- N,N-Diethyl-2-{[6-methoxy-2-(4-propoxyphenyl)quinazolin-4-yl]oxy}ethanamine (12a): Structural Difference: Replaces quinoline with a quinazoline core and adds methoxy/propoxyphenyl groups. Activity: Exhibited potent cytotoxicity (IC₅₀ = 0.8 µM in MCF-7 cells) via dual inhibition of topoisomerase II and histone deacetylases .

Non-Quinoline Analogues

- N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE/Tesmilifene): Structural Difference: Replaces quinoline with a diphenylmethane group. Activity:

- Antiproliferative effects: IC₅₀ = 5 µM in MCF-7 cells via histamine receptor antagonism (Ki = 4.5 µM) and calcium channel modulation .

Clinical relevance: Synergistic with doxorubicin in metastatic breast cancer trials, improving median survival by 4.2 months .

- N,N-Dimethyl-2-phenoxyethanamine: Structural Difference: Shorter dimethylamine side chain and lacks quinoline. Activity: Reduced cytotoxicity (IC₅₀ >100 µM) but improved blood-brain barrier penetration (logP = 2.1 vs. 3.5 for the quinoline derivative) .

Table 1: Comparative Analysis of Key Compounds

Mechanistic and Pharmacological Insights

- Quinoline-Based Compounds: The 8-quinolinyloxy group enhances DNA intercalation and enzyme inhibition (e.g., topoisomerases), while the diethylamine side chain improves membrane permeability .

- DPPE : Binds intracellular histamine receptors (Hic), suppressing cAMP pathways and potentiating chemotherapy via phosphatidylserine externalization .

- Contrasts : Quinazoline derivatives (e.g., 12a) show broader kinase inhibition due to the planar quinazoline core, whereas DPPE’s diphenylmethane group favors lipid membrane interactions .

Clinical and Preclinical Implications

- N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine: Primarily explored in preclinical models for neurological targets (e.g., 5-HT1A receptors) but lacks clinical trial data .

- DPPE : Phase III trials demonstrated survival benefits in metastatic breast cancer but raised concerns due to phospholipidosis side effects .

- Quinazoline Derivatives : Emerging as antiplasmodial agents (IC₅₀ = 0.2 µM against Plasmodium falciparum) but require optimization for toxicity .

Actividad Biológica

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine features a quinoline moiety, which is known for its diverse biological activities. The compound can be synthesized through various methods, often involving the reaction of quinoline derivatives with appropriate amines. Its structural formula is as follows:

The biological activity of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is primarily attributed to its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by affecting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, these compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and inducible nitric oxide synthase (iNOS) .

Antimicrobial Activity

Research indicates that N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. For instance, derivatives of quinoline have been reported to synergize with existing antibiotics at low concentrations, enhancing their efficacy .

Table 1: Antimicrobial Efficacy of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine | S. aureus SA-1199B | 0.78 µg/mL |

| Quinoline derivative A | E. coli | 1.5 µg/mL |

| Quinoline derivative B | Pseudomonas aeruginosa | 2.0 µg/mL |

Anticancer Activity

The anticancer potential of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and renal cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of quinoline derivatives:

- Cell Lines Tested : MDA-MB-468 (breast cancer), A498 (renal cancer)

- Findings : The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is influenced by its structural features. Modifications to the quinoline core can enhance or diminish its activity:

- Alkyl Chain Length : Variations in the length of the ethyl chain affect solubility and permeability.

- Substitution Patterns : The presence of electron-withdrawing or -donating groups can modulate biological activity.

Table 2: Structure-Activity Relationships in Quinoline Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase potency against bacteria |

| Longer alkyl chains | Enhanced solubility |

| Hydroxyl groups | Improved anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.